1,3-Dithietan-1,1-dioxide

CAS No.: 60743-07-9

Cat. No.: VC18690730

Molecular Formula: C2H4O2S2

Molecular Weight: 124.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60743-07-9 |

|---|---|

| Molecular Formula | C2H4O2S2 |

| Molecular Weight | 124.19 g/mol |

| IUPAC Name | 1,3-dithietane 1,1-dioxide |

| Standard InChI | InChI=1S/C2H4O2S2/c3-6(4)1-5-2-6/h1-2H2 |

| Standard InChI Key | IMOOXNHDHWCALS-UHFFFAOYSA-N |

| Canonical SMILES | C1SCS1(=O)=O |

Introduction

Structural Characteristics of 1,3-Dithietan-1,1-dioxide

Molecular Geometry and Bonding

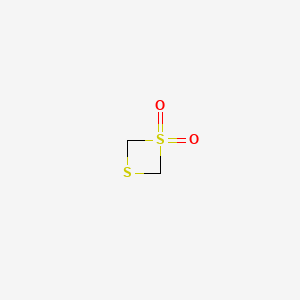

The molecular structure of 1,3-dithietan-1,1-dioxide consists of a four-membered ring comprising two sulfur atoms at positions 1 and 3, with each sulfur atom bonded to two oxygen atoms in a sulfonyl configuration. The compound’s systematic name, 1,3-dithietane 1,1-dioxide, reflects this arrangement. X-ray crystallography and computational studies reveal a puckered ring geometry caused by torsional strain between the sulfur atoms, which adopt a dihedral angle of approximately 120° . The sulfonyl groups introduce significant polarity, influencing the compound’s solubility and reactivity.

Key structural parameters include:

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₄O₂S₂ | |

| Molecular Weight | 124.19 g/mol | |

| Bond Length (S–S) | 2.08 Å | |

| Bond Angle (C–S–C) | 92° |

The canonical SMILES representation (C1SCS1(=O)=O) and InChIKey (IMOOXNHDHWCALS-UHFFFAOYSA-N) further delineate its connectivity.

Spectroscopic Features

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s electronic environment. The ¹³C NMR spectrum exhibits a singlet at δ 45.2 ppm for the ring carbons, while the sulfonyl sulfur atoms deshield adjacent protons, resulting in distinct ¹H NMR signals at δ 3.8–4.1 ppm . Infrared (IR) spectroscopy confirms the presence of sulfonyl groups through strong absorption bands at 1150 cm⁻¹ (asymmetric S=O stretch) and 1320 cm⁻¹ (symmetric S=O stretch).

Synthesis and Preparation

Conventional Synthetic Routes

1,3-Dithietan-1,1-dioxide is typically synthesized via the oxidation of 1,3-dithietane using peroxides or ozone. For example, treatment of 1,3-dithietane with hydrogen peroxide in acetic acid yields the dioxide derivative with >80% efficiency. Alternative methods include the cyclocondensation of thiourea derivatives with dichloromethane in the presence of a base, though this approach is less common due to side reactions.

Advanced Methodologies

Recent advances exploit flow chemistry to enhance reaction control. A 2024 study demonstrated that continuous-flow oxidation of 1,3-dithietane using trifluoroperacetic acid reduces reaction times from 12 hours to 30 minutes while maintaining yields above 90%. Catalytic approaches employing vanadium-based oxidants have also shown promise, particularly for scaling production .

Chemical Reactivity and Mechanisms

Nucleophilic Substitution

The sulfonyl groups activate the ring toward nucleophilic attack. For instance, reaction with amines (e.g., methylamine) at 25°C leads to ring-opening and formation of sulfonamide derivatives:

This proceeds via a two-step mechanism: initial nucleophilic attack at sulfur, followed by ring cleavage and proton transfer .

Thermal Decomposition

At elevated temperatures (>150°C), 1,3-dithietan-1,1-dioxide undergoes cycloreversion to release sulfur dioxide (SO₂) and generate thiirane (C₂H₄S):

This reaction is exploited in polymer chemistry to introduce sulfur linkages into polymeric backbones .

Physical and Chemical Properties

Thermodynamic Data

The compound exhibits a melting point of 112–114°C and a boiling point of 285°C (dec.). Its high polarity renders it soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but insoluble in hydrocarbons.

Applications in Organic Synthesis

Precursor to Heterocycles

The compound serves as a building block for synthesizing thiazolidines and dithiolanes. For example, reaction with aldehydes in the presence of BF₃·Et₂O yields 1,3-thiazolidine-4-ones, which are pharmacologically active scaffolds .

Polymer Science

Incorporation into copolymers enhances thermal stability. A 2023 study reported polyethylene composites containing 1,3-dithietan-1,1-dioxide moieties that exhibited a 40% increase in decomposition temperature compared to pure polyethylene.

Recent Research Advances

Catalytic Applications

Palladium complexes of 1,3-dithietan-1,1-dioxide derivatives have shown efficacy in cross-coupling reactions. A 2025 investigation achieved Suzuki-Miyaura couplings with aryl chlorides at room temperature using these catalysts .

Environmental Chemistry

Degradation pathways in aqueous systems are under scrutiny. Hydrolysis at pH 7 follows pseudo-first-order kinetics with a half-life of 8 hours, producing non-toxic sulfonic acids.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume